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Compound Name: 3-(4-Chlorophenoxy)-5-nitroaniline
CAS No.: 208122-61-6
Cat. No.: B279815
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Executive Summary

3-(4-Chlorophenoxy)-5-nitroaniline (CAS: 208122-61-6) represents a critical "push-pull”
aromatic scaffold in medicinal chemistry. Characterized by a central aniline core flanked by a
strong electron-withdrawing nitro group and a lipophilic 4-chlorophenoxy ether, this molecule
serves as a versatile intermediate. It is particularly prominent in the synthesis of Type Il Kinase
Inhibitors (targeting the DFG-out conformation) and autophagy-modulating agents.

This guide provides a rigorous analysis of its molecular architecture, a self-validating synthetic
protocol focusing on regioselective reduction, and the physiochemical properties required for
downstream drug development.

Molecular Architecture & Electronic Properties
Structural Analysis

The molecule consists of two benzene rings linked by an ether oxygen. The central ring is
trisubstituted (1-amino, 3-nitro, 5-phenoxy), creating a unique electronic environment:

e The Nitro Group (-NO2): Acts as a strong electron-withdrawing group (EWG), deactivating
the ring but facilitating nucleophilic attacks during precursor synthesis.[1]

e The Amine Group (-NH2): Acts as an electron bond donor (H-bond donor), crucial for hinge
binding in kinase pockets.
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e The Ether Linkage (-O-): Introduces a bond angle of approx. 118-120°, allowing the "tail"
(chlorophenoxy group) to access hydrophobic back-pockets in protein targets.

Electronic "Push-Pull" System

The meta-positioning of the amine (donor) and nitro (acceptor) groups creates a dipole moment
that stabilizes the molecule but increases crystalline packing forces. The chlorophenoxy moiety
adds significant lipophilicity (cLogP ~ 3.5-4.0), enhancing membrane permeability.
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Figure 1: Electronic and structural function of substituents within the scaffold.

Synthetic Protocol: The "Zinin" Route

The synthesis of 3-(4-Chlorophenoxy)-5-nitroaniline requires a strategy that differentiates
between two potential nitro groups. The most robust route starts with 1-chloro-3,5-
dinitrobenzene, utilizing a Nucleophilic Aromatic Substitution (

) followed by a regioselective Zinin reduction.

Reaction Scheme

e Ether Formation:

displacement of chlorine by 4-chlorophenol.

o Selective Reduction: Chemoselective reduction of one nitro group using Sodium Sulfide (

) or Sodium Hydrosulfide (

).
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Figure 2: Two-step synthetic pathway ensuring regioselectivity via Zinin reduction.

Detailed Methodology
Step 1: Synthesis of 1-(4-Chlorophenoxy)-3,5-dinitrobenzene

» Rationale: The two nitro groups on the starting material strongly activate the ring for
nucleophilic attack, making the chlorine displacement facile even with weak bases.

e Protocol:

o

Charge a reaction vessel with 1-chloro-3,5-dinitrobenzene (1.0 eq) and 4-chlorophenol
(1.05 eq) in DMF (5 mL/q).

o

Add Potassium Carbonate (

) (1.5 eq).

o

Heat to 80°C for 4—6 hours. Monitor via TLC (30% EtOAc/Hexane).

Workup: Pour into ice water. The product will precipitate as a solid.[2] Filter, wash with

[¢]

water, and dry.[3]
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o Validation:
NMR should show disappearance of the triplet at

8.6 ppm (C2 proton of starting material) and appearance of ether-linked aromatic signals.

Step 2: Selective Reduction to 3-(4-Chlorophenoxy)-5-
nitroaniline

» Rationale: Catalytic hydrogenation (

) often reduces both nitro groups to diamines. To stop at the mono-amine/mono-nitro stage,
sulfide-based reduction (Zinin reduction) is the gold standard for symmetry breaking in
polynitroarenes [1].

e Protocol:
o Dissolve the dinitro intermediate (1.0 eq) in Methanol/Water (3:1 ratio).
o Add Sodium Sulfide nonahydrate (

) (1.5 eq) and Sodium Bicarbonate (1.2 eq).

o Reflux for 30—60 minutes. The solution will turn deep red/orange.
o Critical Endpoint: Monitor closely. Over-reduction is possible if refluxed too long.
o Workup: Evaporate methanol. Dilute with water. Extract with Ethyl Acetate.[4]

o Purification: Column chromatography is usually required to separate the product from
unreacted dinitro starting material and trace diamine byproduct.

Analytical Characterization Data

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, DMSO- )

The symmetry of the dinitro precursor is broken, resulting in three distinct signals for the central
ring protons.
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Shift (
Position Multiplicity Integration Assignment
ppm)
C2-H (Between
Central Ring 7.30 - 7.40 Triplet (t) 1H and
)
C4-H (Between
Central Ring 7.15 Triplet (t) 1H
and Ether)
C6-H (Between
Central Ring 6.80 Triplet (t) 1H
and Ether)
Phenoxy Ring 7.45 Doublet (d) 2H Ortho to ClI
Phenoxy Ring 7.10 Doublet (d) 2H Ortho to Ether
Amine 5.80 - 6.00 Broad Singlet 2H (Exchangeable)

Physiochemical Properties

» Molecular Formula:

» Molecular Weight: 264.66 g/mol

e Predicted LogP: 3.42 (High lipophilicity due to chlorophenoxy group).

¢ Solubility: Soluble in DMSO, DMF, Ethyl Acetate. Poorly soluble in water.
Medicinal Chemistry Applications

Kinase Inhibition (Type Il)

This scaffold is structurally homologous to the core of Sorafenib and other diaryl ether kinase
inhibitors.
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e Mechanism: The aniline nitrogen serves as a hydrogen bond donor to the kinase "hinge"
region (e.g., Glu81 in CDK2).

« Allosteric Pocket: The chlorophenoxy moiety occupies the hydrophobic allosteric pocket
adjacent to the ATP binding site, often stabilizing the "DFG-out” inactive conformation [2].

Autophagy Modulation

Nitroaniline derivatives have been identified as autophagy inducers. The nitro group can
undergo intracellular bioreduction, generating reactive species that trigger stress-response
pathways, leading to autophagosome formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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